Pentyl 4-aminobenzoate chemical properties
Pentyl 4-aminobenzoate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of pentyl 4-aminobenzoate. The information is intended for use by researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical and Physical Properties
Pentyl 4-aminobenzoate, also known as n-amyl p-aminobenzoate, is an organic compound with the chemical formula C₁₂H₁₇NO₂.[1][2] It is the ester of p-aminobenzoic acid and pentanol. This compound is a cream-colored, crystalline solid and is known to be light-sensitive.[1]
Quantitative Data
The key physical and chemical properties of pentyl 4-aminobenzoate and its related esters are summarized in the table below for comparative analysis.
| Property | Pentyl 4-Aminobenzoate | Ethyl 4-Aminobenzoate (Benzocaine) | Methyl 4-Aminobenzoate |
| Molecular Formula | C₁₂H₁₇NO₂[1][2] | C₉H₁₁NO₂[3] | C₈H₉NO₂[4][5] |
| Molecular Weight | 207.27 g/mol [1] | 165.19 g/mol [3] | 151.16 g/mol |
| CAS Number | 13110-37-7[2] | 94-09-7[3] | 619-45-4[5] |
| Appearance | Cream crystalline solid[1] | White crystalline powder[6] | White to beige crystalline powder[7] |
| Melting Point | Data not available | 88-91°C[6] | 110-112°C |
| Boiling Point | Data not available | 172°C @ 12.75 mmHg[6] | Data not available |
| Solubility | Data not available | Soluble in ethanol, chloroform, ether; slightly soluble in fatty oils; sparingly soluble in water.[6] | Soluble in alcohol and ether; slightly soluble in water.[4][8] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of pentyl 4-aminobenzoate in CDCl₃ is expected to show the following signals:
-
Aromatic protons: Two doublets in the range of 6.6-7.9 ppm, corresponding to the protons on the benzene ring.
-
Amine protons: A broad singlet around 4.1 ppm for the -NH₂ group.
-
Ester methylene protons: A triplet at approximately 4.2 ppm (-O-CH₂-).
-
Alkyl chain protons: A series of multiplets between 0.9 and 1.8 ppm for the remaining protons of the pentyl group.
-
Terminal methyl protons: A triplet at around 0.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum of pentyl 4-aminobenzoate is predicted to exhibit the following key resonances:
-
Carbonyl carbon: A peak around 167 ppm.
-
Aromatic carbons: Signals in the region of 113-151 ppm.
-
Ester methylene carbon: A signal at approximately 65 ppm (-O-CH₂-).
-
Alkyl chain carbons: Peaks in the range of 14-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of pentyl 4-aminobenzoate is expected to display the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (amine) |
| 3000-2850 | C-H stretching (alkyl) |
| ~1710 | C=O stretching (ester) |
| ~1600 & ~1500 | C=C stretching (aromatic) |
| ~1280 | C-O stretching (ester) |
| ~1170 | C-N stretching |
Experimental Protocols
Synthesis of Pentyl 4-Aminobenzoate via Fischer Esterification
This protocol is adapted from the well-established Fischer esterification of p-aminobenzoic acid.[2][9][10]
Materials:
-
p-Aminobenzoic acid (PABA)
-
1-Pentanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine p-aminobenzoic acid and an excess of 1-pentanol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture. A precipitate may form.
-
Reflux: Heat the mixture to reflux using a heating mantle and continue for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Slowly add 10% sodium carbonate solution to neutralize the excess acid. Carbon dioxide gas will evolve. Continue adding until the gas evolution ceases and the pH is basic.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine and then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
Purification:
The crude pentyl 4-aminobenzoate can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a dilute acid. The protonated amine will move to the aqueous layer. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.[11]
-
Column Chromatography: For high purity, the product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[12]
Caption: Synthesis and Purification Workflow for Pentyl 4-Aminobenzoate.
Analytical Methods
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of toluene, acetone, methanol, and ammonia (e.g., 8:3:3:0.1 by volume) can be effective for separating aminobenzoate esters.[13] Alternatively, a simpler system of diethyl ether and cyclohexane can be used.[6]
-
Visualization: UV light (254 nm) or staining with a suitable reagent.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 5.5) is a common mobile phase for the analysis of aminobenzoate derivatives.[13]
-
Detection: UV detection at a wavelength around 270-280 nm.[6]
Safety and Handling
Pentyl 4-aminobenzoate is classified as an irritant.
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Precautions for Safe Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[1]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[1] It is also noted to be light-sensitive, so storage in a dark container is recommended.[1]
Conclusion
References
- 1. Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. prezi.com [prezi.com]
- 3. rsc.org [rsc.org]
- 4. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. asm.org [asm.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
